Cas no 1021127-42-3 (N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide)
![N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide structure](https://www.kuujia.com/scimg/cas/1021127-42-3x500.png)
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1,3,8-Triazaspiro[4.5]decane-8-carboxamide, N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-
- N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
- AKOS024493548
- 1021127-42-3
- F5048-0193
- VU0632504-1
- SR-01000920393
- N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
- SR-01000920393-1
-
- Inchi: 1S/C22H23ClN4O3/c1-15-6-8-16(9-7-15)14-27-19(28)22(25-21(27)30)10-12-26(13-11-22)20(29)24-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30)
- InChI Key: VFPKQSJHBAMFGF-UHFFFAOYSA-N
- SMILES: N1C2(CCN(C(NC3=CC=CC=C3Cl)=O)CC2)C(=O)N(CC2=CC=C(C)C=C2)C1=O
Computed Properties
- Exact Mass: 426.1458683g/mol
- Monoisotopic Mass: 426.1458683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 81.8Ų
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5048-0193-1mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-20mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-3mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-15mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-5μmol |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-20μmol |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-40mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 90%+ | 40mg |
$140.0 | 2023-05-21 | |
Life Chemicals | F5048-0193-5mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-2μmol |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5048-0193-10mg |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
1021127-42-3 | 10mg |
$79.0 | 2023-09-10 |
N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Comprehensive Analysis of N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide (CAS 1021127-42-3)
The compound N-(2-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide, identified by its CAS number 1021127-42-3, is a sophisticated spirocyclic structure that has garnered significant attention in pharmaceutical and agrochemical research. Its unique triazaspiro[4.5]decane core and carboxamide functionality make it a promising candidate for modulating biological targets. Researchers are particularly interested in its potential applications in drug discovery and crop protection, aligning with current trends in precision medicine and sustainable agriculture.
One of the most searched questions about this compound revolves around its synthetic pathway and structure-activity relationship (SAR). The spirocyclic framework is known to enhance metabolic stability, a critical factor in pharmacokinetics. Recent studies highlight its role in inhibiting specific enzyme targets, which ties into broader discussions about personalized therapeutics. The chlorophenyl and methylbenzyl substituents further contribute to its lipophilicity, a property often explored in blood-brain barrier penetration studies—a hot topic in neurological drug development.
From an agrochemical perspective, the compound’s heterocyclic architecture suggests potential as a pesticide intermediate. This aligns with global demands for eco-friendly pest control solutions, a frequently searched term in agricultural biotechnology circles. Its dioxo-triaza moiety may interact with insect nicotinic acetylcholine receptors, a mechanism analogous to neonicotinoids but with possible reduced environmental persistence—a key concern in modern integrated pest management (IPM) strategies.
Analytical chemists often inquire about HPLC purification methods for this compound due to its polar carboxamide group and spiro center. Advanced techniques like chiral separation are relevant here, as stereochemistry significantly impacts bioactivity—a trending subtopic in asymmetric synthesis forums. The compound’s UV chromophores (from the aromatic rings) also facilitate spectroscopic characterization, another common search query among quality control specialists.
In computational chemistry discussions, researchers explore this molecule’s conformational flexibility through molecular docking simulations. Its spirocyclic constraint offers intriguing case studies for force field parameterization, a niche but growing area in AI-driven drug design. Such applications resonate with searches about machine learning in cheminformatics, reflecting cross-disciplinary interest.
Regulatory aspects of CAS 1021127-42-3 frequently appear in patent literature searches. The compound’s proprietary derivatives are subjects of ongoing intellectual property evaluations, particularly in biopharma portfolios. This connects to broader debates about generic drug development timelines and evergreening strategies—contentious issues in pharmaceutical policy circles.
Environmental fate studies of such N-heterocycles are increasingly relevant, with search trends showing rising interest in biodegradation pathways and ecotoxicological profiles. The methylphenyl group in this compound may influence its soil adsorption coefficients, a parameter critical for environmental risk assessments mandated by agencies like the EPA and ECHA.
Finally, the compound’s scalable synthesis remains a technical challenge, with Pd-catalyzed couplings and microwave-assisted cyclizations being explored—topics frequently searched in process chemistry communities. Its multigram production could enable broader high-throughput screening campaigns, addressing the persistent demand for novel bioactive scaffolds in both pharma and agriscience sectors.
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